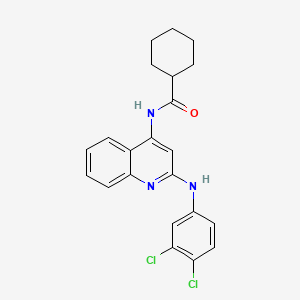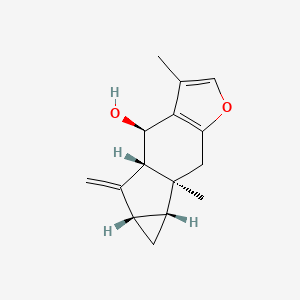
Lindenenol
Übersicht
Beschreibung
Lindenenol is a compound with the molecular weight of 230.31 . It is isolated from Radix linderae and has been found to have antioxidant and antibacterial activities .
Molecular Structure Analysis
The IUPAC name for Lindenenol is (4R,4aS,5aS,6aR,6bS)-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,6b,7-octahydrocyclopropa [2,3]indeno [5,6-b]furan-4-ol . The crystal structure of Lindenenol has been determined from a three-dimensional X-ray analysis .
Chemical Reactions Analysis
The structure of Lindenenol was correlated chemically with other natural products, having the same fundamental skeleton; lindenenol, lindenenyl acetate, lindenenone, linderoxide and isolinderoxide, isolated from Lindera strychnifolia .
Physical And Chemical Properties Analysis
Lindenenol is a solid compound . It has a density of 1.2±0.1 g/cm^3, a boiling point of 265.4±30.0 °C at 760 mmHg, and a flash point of 114.3±24.6 °C . It also has a molar refractivity of 65.0±0.4 cm^3 .
Wissenschaftliche Forschungsanwendungen
Phytochemical Studies
Lindenenol is a major sesquiterpenoid in Lindera chunii . It’s a lindenane-type sesquiterpenoid unit . These findings instigated interest in discovering more bioactive constituents from L. chunii .
Cytotoxic Activity
Lindenenol has been found to show moderate cytotoxic activity against the HeLa cell line . This suggests potential applications in cancer research and treatment.
Anti-Inflammatory Activity
Lindenane sesquiterpenoids (LSs), which Lindenenol is a part of, have been found to have anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases.
Antitumor Activity
LSs have also been found to have antitumor activities . This suggests potential applications in cancer research and treatment.
Anti-Infective Activity
LSs have been found to have anti-infective activities . This suggests potential applications in the treatment of infectious diseases.
Chemical Synthesis
Lindenenol has been the subject of chemical synthesis studies . This suggests potential applications in the field of synthetic chemistry.
Biomimetic Conversion
Lindenenol has been the subject of biomimetic conversion studies . This suggests potential applications in the field of biomimicry.
Biosynthesis
Lindenenol has been the subject of biosynthesis studies . This suggests potential applications in the field of biosynthesis.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Lindenenol, also known as Linderenol, is a natural compound isolated from Radix linderae . It has been reported to exhibit antioxidant and antibacterial activities
Mode of Action
Its antioxidant and antibacterial activities suggest that it may interact with targets that play a role in oxidative stress and bacterial growth . The specific interactions between Lindenenol and its targets, as well as the resulting changes, need to be elucidated through further studies.
Biochemical Pathways
Given its reported antioxidant and antibacterial properties, it may influence pathways related to oxidative stress and bacterial metabolism . More research is needed to summarize the affected pathways and their downstream effects.
Result of Action
Its antioxidant and antibacterial activities suggest that it may have protective effects against oxidative damage and bacterial infections
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as temperature, light, and pollution could potentially affect the action of Lindenenol . .
Eigenschaften
IUPAC Name |
(1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-7-6-17-11-5-15(3)10-4-9(10)8(2)13(15)14(16)12(7)11/h6,9-10,13-14,16H,2,4-5H2,1,3H3/t9-,10-,13-,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDJYSVGPBJZSG-PSDLAXTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(C3C(=C)C4CC4C3(C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949025 | |
| Record name | 3,6b-Dimethyl-5-methylidene-4,4a,5,5a,6,6a,6b,7-octahydrocyclopropa[2,3]indeno[5,6-b]furan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26146-27-0 | |
| Record name | Lindenenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26146-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lindenenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026146270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6b-Dimethyl-5-methylidene-4,4a,5,5a,6,6a,6b,7-octahydrocyclopropa[2,3]indeno[5,6-b]furan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



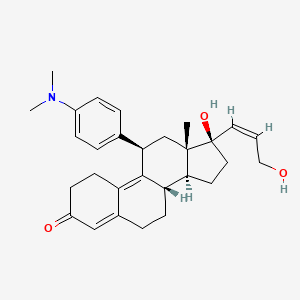
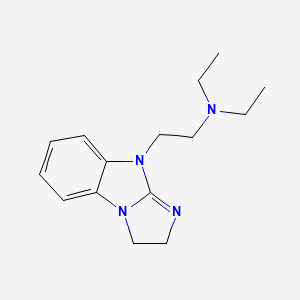
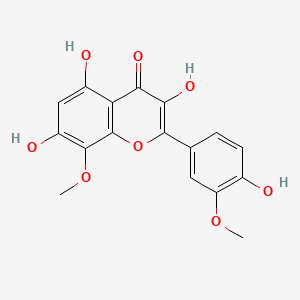

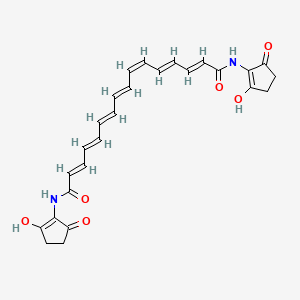
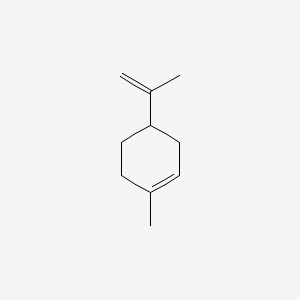
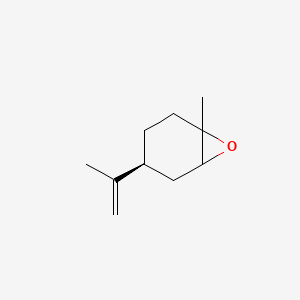

![N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B1675408.png)
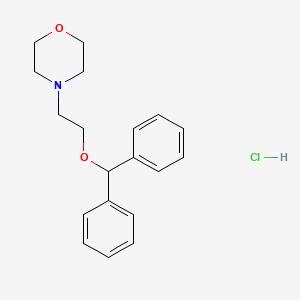


![2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B1675415.png)
